![molecular formula C18H27BO2S2 B1448212 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene CAS No. 944826-49-7](/img/structure/B1448212.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene, commonly known as DNTT, is a highly efficient organic semiconductor material that has gained significant attention in the scientific community due to its excellent optoelectronic properties. DNTT is widely used in the field of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Scientific Research Applications
Organic Semiconductors
This compound and its derivatives have been synthesized and characterized for their potential as p-type organic semiconductors . They have been prepared using Pd-catalyzed Stille or Suzuki coupling reactions . These compounds are promising candidates for organic semiconductor applications due to their optical measurements and thermal stability .
Thin-Film Transistor (TFT) Applications
The compound has been used in the synthesis of a series of small compounds for thin-film transistor (TFT) applications . The derivatives of thieno[3,2-b]thiophene end-capped with phenyl units have been synthesized and characterized by MALDI TOF mass spectroscopy, elemental analysis, UV-vis absorption spectroscopy, and thermogravimetric analysis (TGA) .
Antiviral Applications
Different isomeric forms of thienothiophene, which this compound is a derivative of, have shown antiviral applications .
Antitumor Applications
Thienothiophene derivatives have also been studied for their antitumor applications .
Antiglaucoma Applications
Research has indicated potential antiglaucoma applications of thienothiophene derivatives .
Antimicrobial Applications
Thienothiophene derivatives have been used in antimicrobial applications .
Solar Cells
Thienothiophene derivatives have been used in the development of solar cells .
Electroluminescents
Thienothiophene derivatives have been used in the development of electroluminescents .
properties
IUPAC Name |
2-(5-hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2S2/c1-6-7-8-9-10-13-11-14-15(22-13)12-16(23-14)19-20-17(2,3)18(4,5)21-19/h11-12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKVMESZDQZIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138774 | |
Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene | |
CAS RN |
944826-49-7 | |
Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944826-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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